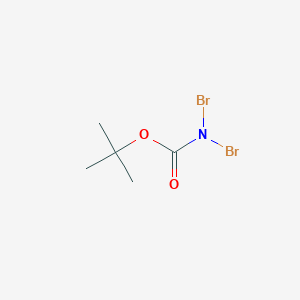
t-Butyl dibromocarbamate, 95%
Übersicht
Beschreibung
T-Butyl dibromocarbamate, also known as t-Butyl N,N-dibromocarbamate, is a white solid used as a building block in organic synthesis. It is derived from carbamic acid .
Synthesis Analysis
T-Butyl N,N-dibromocarbamate can be readily obtained in high yield by bromination of crude t-butyl carbamate contaminated with ca. 10% of an unidentified impurity . The reaction is carried out at room temperature by adding bromine to the aqueous solution of t-butyl carbamate containing 10% excess of potassium carbonate .Molecular Structure Analysis
The X-ray structure of a similar compound, tert-butyl carbazate, was determined for the first time . There are four independent molecules that form a repeat unit packed in the crystal in alternating pairs with orthogonal orientation and further joined into infinite chains by hydrogen bonding .Chemical Reactions Analysis
The addition of t-butyl N,N-dibromocarbamate to a variety of terminal alkenes has been studied . The reaction was spontaneously initiated and proceeded smoothly in refluxing dichloromethane . The N-bromo adducts, formed upon addition, could be reduced in situ with aqueous sodium sulfite to give the corresponding 2-bromo-N-Boc-amines .Physical And Chemical Properties Analysis
While specific physical and chemical properties of t-Butyl dibromocarbamate were not found in the search results, it is known that carbamates are stable and well known . They are formally derived from carbamic acid and include organic compounds formally obtained by replacing one or more of the hydrogen atoms by other organic functional groups .Wissenschaftliche Forschungsanwendungen
T-Butyl Dibromocarbamate (95%) is widely used in the scientific research field as a reagent for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, it is used in the synthesis of various organic compounds such as alcohols, ethers, and esters. It is also used in the synthesis of various polymers, such as polyurethanes, polystyrenes, and polycarbonates.
Wirkmechanismus
Mode of Action
It’s known that carbamates typically work by interacting with their targets and causing conformational changes . These changes can affect the normal functioning of the target, leading to various downstream effects.
Biochemical Pathways
Carbamates are generally involved in a wide range of biochemical processes, including enzyme inhibition and protein binding .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The interaction of carbamates with their targets can lead to a variety of cellular responses, depending on the specific target and the nature of the interaction .
Vorteile Und Einschränkungen Für Laborexperimente
T-Butyl Dibromocarbamate (95%) has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive and readily available reagent. Additionally, it is easy to handle and store, and it is relatively stable under normal laboratory conditions. However, it is toxic and should be handled with care. Additionally, it can react with water, leading to the formation of toxic byproducts.
Zukünftige Richtungen
The use of T-Butyl Dibromocarbamate (95%) in the scientific research field is likely to continue to grow in the future. This compound can be used to synthesize various organic compounds, such as pharmaceuticals, pesticides, and other organic compounds. Additionally, it can be used to synthesize various polymers, such as polyurethanes, polystyrenes, and polycarbonates. Additionally, it can be used to study the biochemical and physiological effects of various compounds, as well as the interaction of various hormones and proteins. Finally, it can be used to study the toxicity of various compounds and to develop new methods for the synthesis of organic compounds.
Synthesemethoden
T-Butyl Dibromocarbamate (95%) is synthesized by the reaction of t-butyl bromide with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is carried out at a temperature of 100-120°C and a pressure of 1-2 atm. The reaction produces a colorless or yellowish liquid that is soluble in water and organic solvents.
Eigenschaften
IUPAC Name |
tert-butyl N,N-dibromocarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br2NO2/c1-5(2,3)10-4(9)8(6)7/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXLLRXVLYZWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282293 | |
| Record name | 1,1-Dimethylethyl N,N-dibromocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201282293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
358365-86-3 | |
| Record name | 1,1-Dimethylethyl N,N-dibromocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358365-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N,N-dibromocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201282293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



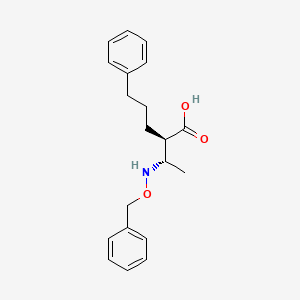

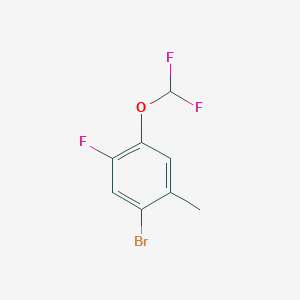
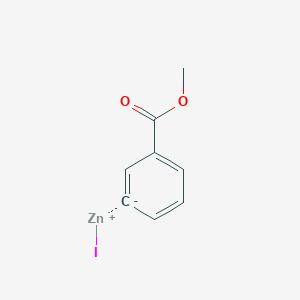


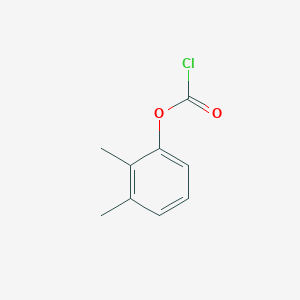

![[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid t-butyl ester](/img/structure/B6315833.png)
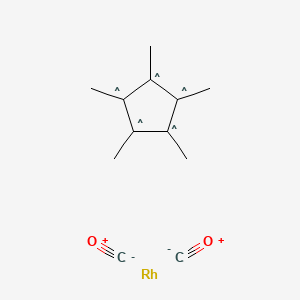
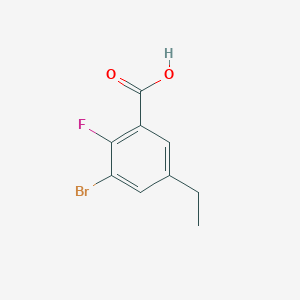

![[2-Bromo-6-(methylsulfanyl)phenyl]methanol](/img/structure/B6315846.png)
